molecular formula C10H14O3 B6228914 ethyl 1-methyl-4-oxocyclohex-2-ene-1-carboxylate CAS No. 1489-55-0

ethyl 1-methyl-4-oxocyclohex-2-ene-1-carboxylate

Cat. No.: B6228914
CAS No.: 1489-55-0
M. Wt: 182.2
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Description

Ethyl 1-methyl-4-oxocyclohex-2-ene-1-carboxylate, also known as Hagemann’s ester, is an organic compound with the molecular formula C10H14O3. It was first prepared and described in 1893 by German chemist Carl Hagemann. This compound is widely used in organic chemistry as a reagent in the synthesis of various natural products, including sterols, trisporic acids, and terpenoids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of ethyl 1-methyl-4-oxocyclohex-2-ene-1-carboxylate typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 1-methyl-4-oxocyclohex-2-ene-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Ethyl 1-methyl-4-oxocyclohex-2-ene-1-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-methyl-4-oxocyclohex-2-ene-1-carboxylate involves its reactivity as a reagent in organic synthesis. The compound can undergo various chemical reactions, such as cyclization, oxidation, and reduction, to form different products. These reactions are facilitated by the presence of functional groups, such as the ester and ketone groups, which act as reactive sites.

Comparison with Similar Compounds

Ethyl 1-methyl-4-oxocyclohex-2-ene-1-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their reactivity, making each unique in its applications and usefulness in various fields of research and industry.

Properties

CAS No.

1489-55-0

Molecular Formula

C10H14O3

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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